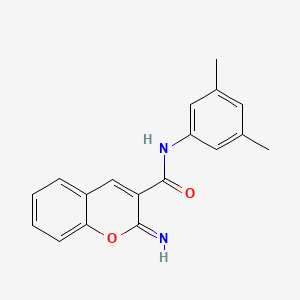

N-(3,5-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-2-iminochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-11-7-12(2)9-14(8-11)20-18(21)15-10-13-5-3-4-6-16(13)22-17(15)19/h3-10,19H,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZWXTNODMGYRLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=CC3=CC=CC=C3OC2=N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide typically involves the reaction of 3,5-dimethylaniline with 2-imino-2H-chromene-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that N-(3,5-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide exhibits significant anticancer properties. It has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), PC-3 (prostate cancer), and A549 (lung cancer) cells. For example, a study showed that certain derivatives demonstrated IC50 values comparable to standard chemotherapeutic agents like 5-fluorouracil and docetaxel .

Mechanism of Action

The proposed mechanism involves the inhibition of key enzymes and receptors involved in cancer cell proliferation and survival. The compound's ability to modulate signaling pathways contributes to its potential as a therapeutic agent .

Neuroprotective Effects

Recent studies have highlighted the potential of this compound as a neuroprotective agent. It has been investigated for its ability to inhibit enzymes associated with neurodegenerative diseases, such as Alzheimer's disease. Specifically, it has shown promise as an inhibitor of β-secretase (BACE1) and acetylcholinesterase (AChE), which are crucial targets in Alzheimer's therapy . In vitro studies revealed that certain derivatives provided significant protection against amyloid-beta-induced neuronal damage .

Antimicrobial Properties

The compound also exhibits antimicrobial activity, making it a candidate for developing new antimicrobial agents. Its structural features allow it to interact with bacterial enzymes and disrupt cellular functions, which can lead to bacterial cell death . Various derivatives have been synthesized and tested against a range of bacterial strains, indicating potential for further development in this area .

Synthesis and Structural Variations

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structural modifications can significantly influence its biological activity. For instance, varying the substituents on the chromene ring can enhance lipophilicity and improve binding affinity to biological targets .

Material Science Applications

Beyond its biological applications, this compound is being explored in material science for its potential use in developing novel materials with specific chemical properties. Its unique structure allows it to act as a building block for synthesizing more complex organic molecules that could be utilized in various industrial applications .

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

The 3,5-dimethylphenyl group is a key structural feature shared across multiple compounds with demonstrated biological activity. For example:

- N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide () exhibits potent PET-inhibiting activity in spinach chloroplasts (IC₅₀ ~10 µM), comparable to derivatives with electron-withdrawing substituents like fluorine (e.g., N-(3,5-difluorophenyl)- analogs). This highlights that both electron-donating (e.g., methyl) and electron-withdrawing groups can enhance activity when positioned meta to the carboxamide linkage .

- In contrast, N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide shows reduced activity (IC₅₀ >10 µM), emphasizing the importance of substituent position. Meta-substitution optimizes steric and electronic interactions with target proteins, likely due to improved alignment with binding pockets .

Table 1: PET-Inhibiting Activity of Selected Carboxamides

| Compound | Substituent Position | IC₅₀ (µM) |

|---|---|---|

| N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | 3,5-dimethyl | ~10 |

| N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide | 3,5-difluoro | ~10 |

| N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | 2,5-dimethyl | >10 |

Molecular Conformation and Crystal Structure

Crystal structure studies of N-(3,5-dimethylphenyl)benzenesulfonamide () reveal conformational trends relevant to carboxamide analogs:

- The S–O bond angles (53.9°–67.9°) and dihedral angles between aromatic rings (82.1°) differ significantly from analogs with ortho-substituents, suggesting that 3,5-dimethyl substitution induces distinct packing via N–H···O hydrogen bonds. Such interactions may stabilize bioactive conformations or enhance solubility .

Biological Activity

N-(3,5-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting its mechanism of action, cytotoxic effects, and relevant case studies.

Chemical Structure and Properties

The compound features a chromene core with an imino group and a carboxamide functionality, which are critical for its biological interactions. Its structure can be represented as follows:

The biological activity of this compound primarily involves its interaction with specific molecular targets. The compound may bind to various enzymes or receptors, influencing their activity and triggering downstream biological effects. This binding is facilitated by the unique structural features of the chromene core and imino group.

Cytotoxic Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study evaluating a series of 2-imino-2H-chromene derivatives found that certain compounds showed potent activity against human cancer cell lines such as MCF-7 (breast cancer) and A-549 (lung cancer). Specifically, one derivative demonstrated an IC50 value of 8.5 µM against MCF-7 cells, indicating substantial anticancer potential .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 8.5 |

| Other derivatives | PC-3 | 35.0 |

| Other derivatives | A-549 | 0.9 |

| Other derivatives | Caco-2 | 9.9 |

Case Studies and Research Findings

- Anticancer Activity : In a study involving the synthesis of novel 2-imino-2H-chromene derivatives, it was found that these compounds exhibited equipotent activity compared to standard chemotherapeutics like 5-fluorouracil and docetaxel on Caco-2 and MCF-7 cell lines . This suggests that this compound could be developed further as a potential therapeutic agent.

- Cell Cycle Analysis : Another investigation into similar chromene derivatives revealed their ability to induce apoptosis in cancer cells by affecting cell cycle distribution. The treatment led to a significant increase in the pre-G1 phase of the cell cycle, indicating enhanced apoptotic activity .

- Molecular Docking Studies : Molecular docking studies have been conducted to explore the binding modes of these compounds to protein targets. Such studies provide insights into how structural modifications can enhance or diminish biological activity .

Q & A

Q. What are the recommended synthetic methodologies for N-(3,5-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide?

The synthesis typically involves multi-step organic reactions, including:

- Condensation reactions between 3,5-dimethylaniline and chromene-carboxylic acid derivatives under acidic or basic conditions.

- Coupling reactions using reagents like EDC/HOBt for amide bond formation.

- Cyclization to form the chromene core, often catalyzed by Lewis acids (e.g., ZnCl₂) . Key considerations include solvent choice (e.g., ethanol or DMF), temperature control (60–80°C), and purification via column chromatography or recrystallization.

Q. How can the purity and structural integrity of this compound be confirmed?

Standard analytical techniques include:

- ¹H/¹³C NMR : To verify proton environments and carbon frameworks (e.g., imino group resonance at δ 8.2–8.5 ppm).

- HPLC : For purity assessment (>95% by reverse-phase C18 columns).

- Mass spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]⁺ at m/z 321.1).

- IR spectroscopy : Identification of functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .

Q. What spectroscopic and computational methods are used to characterize its electronic properties?

- UV-Vis spectroscopy : To study π→π* transitions in the chromene core (λmax ~300–350 nm).

- DFT calculations : For optimizing molecular geometry and predicting frontier molecular orbitals (HOMO-LUMO gaps).

- X-ray crystallography : To resolve bond angles and confirm the (2Z)-configuration of the imino group .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved during structural refinement?

- Use SHELXL for refinement, ensuring proper treatment of twinning or disorder in the asymmetric unit.

- Validate space group assignments (e.g., monoclinic P2₁/c) by comparing with structurally similar compounds.

- Apply Hirshfeld surface analysis to identify intermolecular interactions (e.g., C–H···O hydrogen bonds) that stabilize the lattice .

Q. What experimental designs are optimal for evaluating its anticancer activity?

- Cell line screening : Test cytotoxicity against MCF-7 (breast), A549 (lung), and HeLa (cervical) cancer cells.

- Dose-response assays : Determine IC₅₀ values using MTT assays (e.g., IC₅₀ = 8.5 μM for MCF-7) .

- Control comparisons : Benchmark against cisplatin or 5-fluorouracil to contextualize efficacy.

- Apoptosis assays : Use flow cytometry (Annexin V/PI staining) to confirm mechanism.

Q. How can structure-activity relationships (SAR) be analyzed for this compound?

- Functional group modulation : Replace the 3,5-dimethylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents.

- Biological testing : Compare IC₅₀ values across derivatives to identify critical pharmacophores.

- Molecular docking : Simulate binding to targets like topoisomerase II or COX-2 using AutoDock Vina .

Q. How to address stability challenges during synthesis or biological assays?

- Light sensitivity : Store solutions in amber vials under inert gas (N₂/Ar).

- Hydrolytic stability : Avoid aqueous buffers at high pH; use DMSO for stock solutions.

- Thermal degradation : Monitor reaction temperatures (<80°C) and use stabilizers like BHT .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.